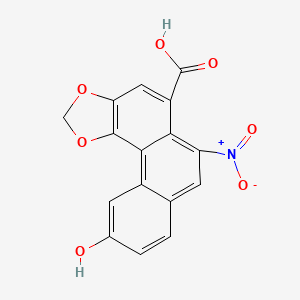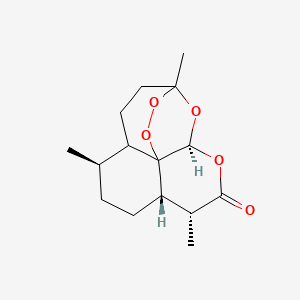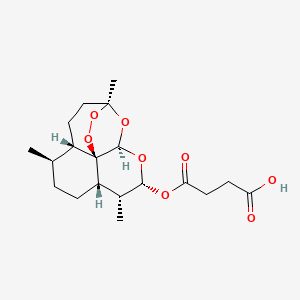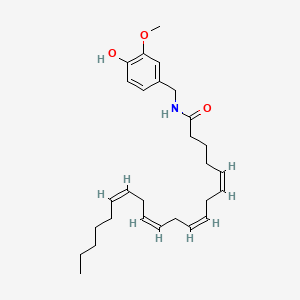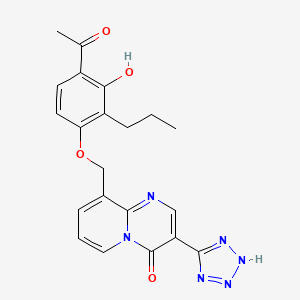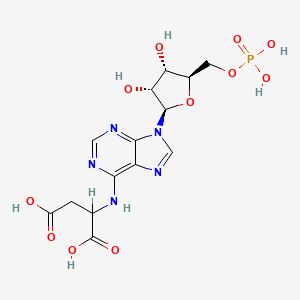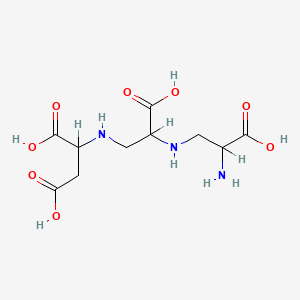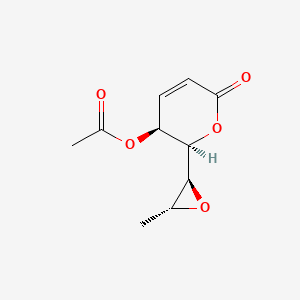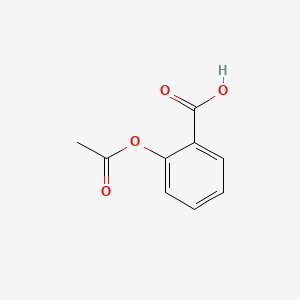
Avridine
Vue d'ensemble
Description
L’avridine est une amine lipoïdale synthétique connue pour ses puissantes propriétés immunomodulatrices. Elle a été largement étudiée pour son rôle d’adjuvant dans les vaccins, améliorant la réponse immunitaire à divers antigènes. L’this compound est particulièrement connue pour sa capacité à induire l’arthrite chez les modèles de rats, ce qui en fait un outil précieux en recherche immunologique .
Méthodes De Préparation
La réaction nécessite généralement un solvant tel que l’éthanol et est réalisée dans des conditions de température contrôlée afin d’assurer la formation du produit souhaité . Les méthodes de production industrielle impliquent souvent l’utilisation de réacteurs à grande échelle et de procédés de purification pour obtenir de l’avridine de haute pureté adaptée aux applications de recherche et pharmaceutiques .
Analyse Des Réactions Chimiques
L’avridine subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydée pour former des oxydes correspondants, ce qui peut modifier ses propriétés immunomodulatrices.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’this compound, ce qui peut affecter son activité biologique.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers agents alkylants pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique :
Immunologie : L’this compound est utilisée comme adjuvant pour améliorer la réponse immunitaire dans les formulations vaccinales.
Recherche sur l’arthrite : L’arthrite induite par l’this compound chez les rats sert de modèle pour étudier la pathogenèse et le traitement de la polyarthrite rhumatoïde.
Administration de médicaments : L’this compound est étudiée pour son utilisation potentielle dans les systèmes d’administration de médicaments, en particulier pour améliorer l’administration d’antigènes aux surfaces muqueuses.
Applications De Recherche Scientifique
Avridine has a wide range of scientific research applications:
Mécanisme D'action
L’avridine exerce ses effets principalement par son interaction avec le système immunitaire. Elle améliore l’absorption et la rétention des antigènes dans les tissus lymphatiques muqueux, ce qui entraîne une réponse immunitaire plus forte et plus durable. Le mécanisme de l’this compound implique l’activation des cellules immunitaires, y compris les lymphocytes T et les macrophages, et l’induction de la production de cytokines. Cela se traduit par une réponse immunitaire accrue à l’antigène administré .
Comparaison Avec Des Composés Similaires
L’avridine est unique dans sa structure et ses propriétés immunomodulatrices. Les composés similaires incluent :
La capacité de l’this compound à améliorer les réponses immunitaires et à induire l’arthrite chez les modèles animaux la distingue de ces composés similaires, ce qui en fait un outil précieux en recherche immunologique et biomédicale.
Propriétés
IUPAC Name |
2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRAKRZUCLRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H90N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189078 | |
| Record name | Avridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35607-20-6 | |
| Record name | Avridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avridine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J7O7YNSW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Avridine exert its adjuvant effect?
A1: While the precise mechanism remains unclear, research suggests that this compound enhances the immune response to co-administered antigens. Studies indicate that this compound, especially when incorporated into liposomes, significantly enhances mucosal priming, leading to a more robust and long-lasting immune response. []
Q2: Does this compound directly interact with immune cells?
A2: this compound administration is associated with increased lymphocyte blastogenesis and enhanced neutrophil function, including phagocytosis and antibody-dependent cell-mediated cytotoxicity. [, ] This suggests a direct or indirect interaction with immune cells.
Q3: Can this compound modulate immune responses in immunosuppressed states?
A3: Research shows that this compound can enhance lymphocyte blastogenesis and neutrophil function even in dexamethasone-treated cattle, suggesting potential for counteracting immunosuppression. []
Q4: Does this compound induce interferon production?
A4: While this compound is recognized for its interferon-inducing properties [], some studies show no detectable interferon activity in specific experimental settings. [] This discrepancy suggests that interferon induction by this compound may be context-dependent and require further investigation.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C41H86N2O2, and its molecular weight is 639.15 g/mol.
Q6: How is this compound typically formulated for research purposes?
A6: this compound is often formulated in liposomes for enhanced stability and delivery to target sites, particularly mucosal surfaces. [, ] Liposomal formulations have demonstrated superior adjuvant activity compared to this compound alone. []
Q7: In which disease models has this compound demonstrated efficacy as an adjuvant?
A7: this compound has shown promising results as an adjuvant in various animal models, including those for Newcastle disease virus [, , ], avian influenza virus [], infectious coryza [], and rabies virus [].
Q8: What is the role of this compound in arthritis research?
A8: this compound is a potent inducer of arthritis in rats, making it a valuable tool for studying rheumatoid arthritis. [, ] this compound-induced arthritis is T-cell dependent and influenced by both MHC and non-MHC genes, closely mirroring the complexities of human rheumatoid arthritis. [, ]
Q9: Can this compound's effects be modulated to treat inflammatory conditions like arthritis?
A9: Interestingly, studies suggest that high local concentrations of calprotectin, a protein released during inflammation, may partially protect against this compound-induced arthritis in rats. [] This finding hints at potential avenues for modulating this compound's effects to manage inflammatory diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




